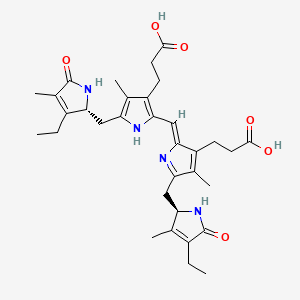

(+)-Urobilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urobilin (Hydrochlorid) ist eine lineare Tetrapyrrolverbindung, die hauptsächlich für die gelbe Farbe des Urins verantwortlich ist. Es ist ein Abbauprodukt von Häm, das zunächst über Biliverdin zu Bilirubin abgebaut wird. Bilirubin wird dann als Galle ausgeschieden, die in der großen Darm von Mikroben weiter zu Urobilinogen abgebaut wird. Wenn Urobilinogen mit Luft in Kontakt kommt, wird es zu Urobilin oxidiert .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Urobilin (Hydrochlorid) kann durch den Abbau von Häm synthetisiert werden. Der Prozess umfasst mehrere Schritte:

Abbau von Häm: Häm wird zunächst zu Biliverdin abgebaut.

Umwandlung in Bilirubin: Biliverdin wird dann in Bilirubin umgewandelt.

Ausscheidung und Abbau: Bilirubin wird als Galle ausgeschieden und von Darmmikroorganismen weiter zu Urobilinogen abgebaut.

Oxidation: Urobilinogen wird bei Kontakt mit Luft zu Urobilin oxidiert.

Industrielle Produktionsmethoden

Die industrielle Herstellung von Urobilin (Hydrochlorid) umfasst die Extraktion und Reinigung der Verbindung aus biologischen Quellen wie Urin oder Kot, wo es als Abbauprodukt von Häm auf natürliche Weise vorkommt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Urobilin (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Sauerstoff in der Luft ist ein übliches Oxidationsmittel für die Umwandlung von Urobilinogen in Urobilin.

Enzyme: Bilirubin-Reduktase ist ein Enzym, das die Reduktion von Bilirubin zu Urobilinogen erleichtert.

Hauptprodukte

Urobilin: Das Hauptprodukt, das durch die Oxidation von Urobilinogen gebildet wird.

Urobilinogen: Ein Zwischenprodukt beim Abbau von Häm.

Wissenschaftliche Forschungsanwendungen

Urobilin (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Marker in der Urinanalyse verwendet, um die Wirksamkeit der Harnwege zu überwachen.

Industrie: Wird bei der Entwicklung von Diagnosetests und der Forschung an Stoffwechselwegen eingesetzt.

Wirkmechanismus

Urobilin (Hydrochlorid) übt seine Wirkung durch den Abbau von Häm aus. Zu den beteiligten molekularen Zielen und Wegen gehören:

Häm-Abbauweg: Häm wird zu Biliverdin abgebaut, das dann in Bilirubin umgewandelt wird.

Enzymatische Aktivität: Bilirubin-Reduktase spielt eine entscheidende Rolle bei der Reduktion von Bilirubin zu Urobilinogen.

Wissenschaftliche Forschungsanwendungen

Biochemical Interactions

Recent studies have highlighted the ability of (+)-urobilin to bind with proteins, particularly albumin. This binding is crucial for its transport in the bloodstream. A study utilizing in silico docking analysis predicted that urobilin binds to albumin at specific amino acids (H67, K240, E252), differing from bilirubin's binding sites . The autofluorescent properties of urobilin when bound to albumin were also observed, indicating its potential use as a biomarker in clinical diagnostics.

Table 1: Binding Characteristics of Urobilin and Bilirubin

| Compound | Binding Sites on Albumin | Autofluorescence | Notes |

|---|---|---|---|

| Urobilin | H67, K240, E252 | Yes | Competes with bilirubin for binding |

| Bilirubin | E208, K212, D237, K240 | Yes | Known for its photophysical properties |

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Research indicates that urobilinogen, a related compound, exhibits significant radical scavenging activity. It was shown to outperform other antioxidants like tocopherol and beta-carotene in inhibiting free radical reactions . This suggests that urobilin may play a role in protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

| Antioxidant | Scavenging Activity (%) |

|---|---|

| Urobilinogen | 79 |

| Tocopherol | 65 |

| Beta-Carotene | 71 |

| Bilirubin | 72 |

Health Implications

The metabolism of bilirubin to urobilin is not merely a waste process; it has implications for health conditions such as obesity and insulin resistance. Studies have found a positive association between urobilin levels and adiposity, suggesting that it may serve as a biomarker for metabolic disorders . Understanding these relationships could lead to new diagnostic tools or therapeutic approaches.

Clinical Applications

Given its binding properties and potential role in metabolism, this compound may have applications in clinical diagnostics. Its ability to bind to albumin could be exploited for developing assays that measure bilirubin levels or assess liver function. Additionally, its antioxidant properties could be leveraged in treatments aimed at reducing oxidative stress-related diseases.

Case Studies

-

Case Study 1: Urobilin as a Biomarker

In a clinical study examining patients with liver dysfunction, elevated levels of urobilin were correlated with increased bilirubin levels and impaired hepatic function. This highlights the potential of urobilin as a non-invasive biomarker for liver health monitoring. -

Case Study 2: Antioxidant Effects in Gastrointestinal Health

Research demonstrated that supplementation with urobilinogen improved antioxidant status in patients with gastrointestinal disorders. Participants showed reduced markers of oxidative stress post-supplementation, suggesting therapeutic potential in managing oxidative damage.

Wirkmechanismus

Urobilin (hydrochloride) exerts its effects through the degradation of heme. The molecular targets and pathways involved include:

Heme Degradation Pathway: Heme is degraded to biliverdin, which is then converted to bilirubin.

Enzymatic Activity: Bilirubin reductase plays a crucial role in the reduction of bilirubin to urobilinogen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Urobilin (Hydrochlorid) ist einzigartig in seiner Rolle als Marker in der Urinanalyse und seinem spezifischen Abbauweg von Häm zu Urobilinogen und schließlich zu Urobilin . Seine charakteristische gelbe Farbe macht es in Urintests leicht identifizierbar .

Eigenschaften

CAS-Nummer |

6921-61-5 |

|---|---|

Molekularformel |

C33H42N4O6 |

Molekulargewicht |

590.7 g/mol |

IUPAC-Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27-/m1/s1 |

InChI-Schlüssel |

KDCCOOGTVSRCHX-PXQXBSAQSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Isomerische SMILES |

CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Kanonische SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Synonyme |

Urobilin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.